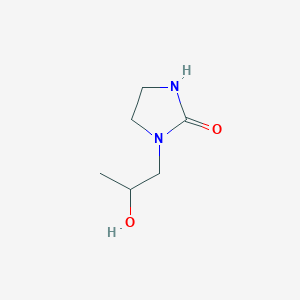

2-咪唑烷酮,1-(2-羟丙基)-

描述

2-Imidazolidinones are cyclic derivatives of urea . They are a class of 5-membered ring heterocycles structurally related to imidazolidine . They feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . Drugs featuring this ring system include emicerfont, imidapril, and azlocillin .

Molecular Structure Analysis

The molecular weight of 2-Imidazolidinone is 86.0925 . The IUPAC Standard InChI is InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2, (H2,4,5,6) . The chemical structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Imidazolidinones work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Imidazolidinone include a triple point temperature of 397.3 K . The enthalpy of fusion is 11.5 kJ/mol at 401.2 K . The enthalpy of sublimation is 96.6 ± 0.8 kJ/mol based on data from 327 - 349 K .科学研究应用

合成应用

- 2-咪唑烷酮衍生物已被合成用于各种目的,包括作为有机合成中的中间体。例如,由于生产成本低且收率高,由尿素和 N-(羟乙基)乙二胺合成的 1-(2-氯乙基)-2-咪唑烷酮的合成因其工业价值而受到关注 (陈,2011).

抗菌和抗真菌活性

- 2-咪唑烷酮的新衍生物已被合成并评估其抗菌和抗真菌活性。其中一些化合物,如 1-(3-乙氧基苯基)-6-甲基-1-苯基-1H-咪唑并[4,5-b]喹喔啉-2(3H)-酮,表现出显着的抗菌活性 (Ammar 等,2016).

亲电胺化

- 2-咪唑烷酮 O-磺酰氧肟已被用于与格氏试剂的亲电胺化反应中,生成伯胺和 N-甲基仲胺,证明了其在有机化学中的用途 (Kitamura、Chiba 和 Narasaka,2003).

缓蚀

- 1-(2-羟乙基)-2-咪唑烷酮已被研究用作酸性溶液中低碳钢的缓蚀剂。它表现出有效的抑制作用并遵循朗缪尔吸附等温线,突出了其在材料科学中的潜在用途 (Keleşoğlu、Yıldız 和 Dehri,2019).

催化合成

- 2-咪唑烷酮的催化合成取得了重大进展,2-咪唑烷酮是药物、天然产物和有机合成中间体中的关键结构基序。这篇综述涵盖了用于其合成的可持续且有效的方案,展示了其在化学合成中的广泛应用 (Casnati 等,2019).

碳酸酐酶抑制

- 芳磺酰-2-咪唑烷酮已被研究作为碳酸酐酶酶的抑制剂,碳酸酐酶酶是药物开发中的一个重要靶点。它们显示出微摩尔抑制常数,表明具有潜在的药物应用 (Abdel-Aziz 等,2015).

安全和危害

2-Imidazolidinone may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

未来方向

While the future directions for 2-Imidazolidinone, 1-(2-hydroxypropyl)- are not explicitly mentioned in the search results, it is clear that continuous efforts are being made to develop more sustainable and efficient protocols for the synthesis of these heterocycles . This suggests that future research may continue to focus on improving these protocols and exploring new applications for these compounds.

作用机制

Target of Action

It is known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of Action

For instance, they can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Biochemical Pathways

It is known that imidazolidinones can be synthesized through various pathways, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Result of Action

It is known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures .

Action Environment

It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator, in either mecn or ch2cl2 as the solvent at −40 °c to room temperature .

属性

IUPAC Name |

1-(2-hydroxypropyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)4-8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBUQYLWIJUFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439517 | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazolidinone, 1-(2-hydroxypropyl)- | |

CAS RN |

107890-85-7 | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxypropyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

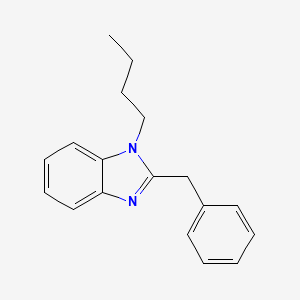

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

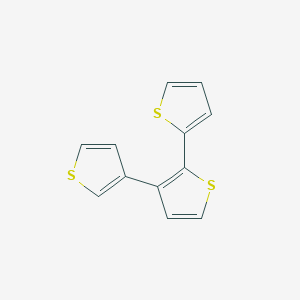

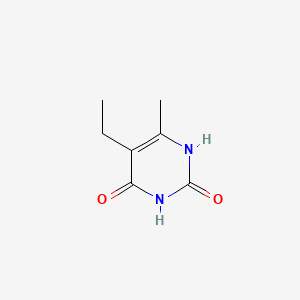

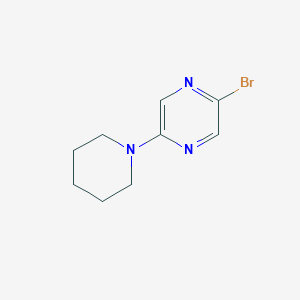

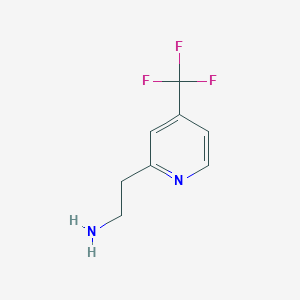

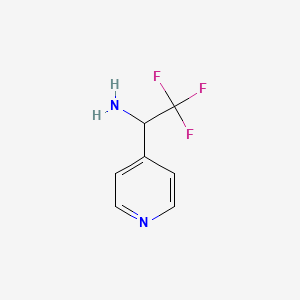

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)